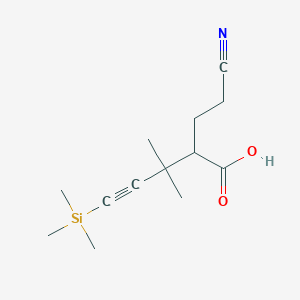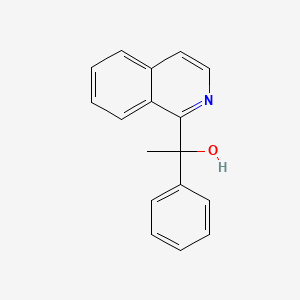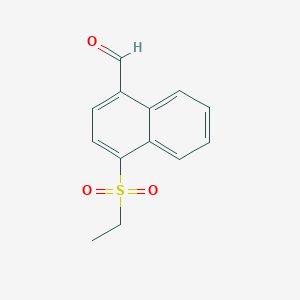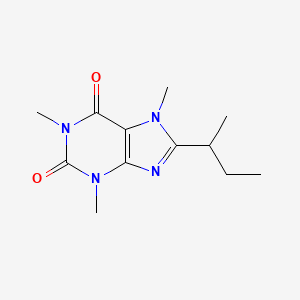
1-(5-bromo-1H-indol-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-1H-indol-3-il)propan-2-ol es un compuesto orgánico que pertenece a la clase de derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(5-bromo-1H-indol-3-il)propan-2-ol típicamente implica la bromación del indol seguida de la introducción del grupo propanol. Un método común es la bromación del indol usando N-bromosuccinimida (NBS) en presencia de un solvente como diclorometano. El 5-bromoindol resultante se somete entonces a una reacción de Grignard con un derivado de propanol adecuado para producir el producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación como la cromatografía en columna y la recristalización para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(5-bromo-1H-indol-3-il)propan-2-ol experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede ser oxidado para formar una cetona.
Reducción: El átomo de bromo puede ser reducido a un átomo de hidrógeno.
Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Se utilizan reactivos como el clorocromato de piridinio (PCC) o el permanganato de potasio (KMnO4).
Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.
Sustitución: Nucleófilos como la azida de sodio (NaN3) o la tiourea en condiciones apropiadas.
Productos Principales
Oxidación: 1-(5-bromo-1H-indol-3-il)propan-2-ona.
Reducción: 1-(1H-indol-3-il)propan-2-ol.
Sustitución: 1-(5-azido-1H-indol-3-il)propan-2-ol o 1-(5-tio-1H-indol-3-il)propan-2-ol.
Aplicaciones Científicas De Investigación
1-(5-bromo-1H-indol-3-il)propan-2-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de derivados del indol más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su papel en el desarrollo de fármacos, particularmente en la orientación de enzimas o receptores específicos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(5-bromo-1H-indol-3-il)propan-2-ol implica su interacción con dianas moleculares específicas. El átomo de bromo y el anillo de indol juegan un papel crucial en la unión a enzimas o receptores, lo que lleva a la inhibición o activación de las vías biológicas. El grupo propanol mejora la solubilidad y biodisponibilidad del compuesto, haciéndolo más efectivo en sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
1-(5-fluoro-1H-indol-3-il)propan-2-ol: Estructura similar con un átomo de flúor en lugar de bromo.
1-(5-cloro-1H-indol-3-il)propan-2-ol: Contiene un átomo de cloro en la posición 5.
1-(5-metoxi-1H-indol-3-il)propan-2-ol: Presenta un grupo metoxi en la posición 5.
Singularidad
1-(5-bromo-1H-indol-3-il)propan-2-ol es único debido a la presencia del átomo de bromo, que imparte una reactividad química y actividad biológica distintas. El átomo de bromo puede participar en la unión halógena, mejorando la interacción del compuesto con las dianas biológicas. Además, el grupo propanol proporciona versatilidad en las modificaciones químicas, convirtiéndolo en un compuesto valioso en química sintética .
Propiedades
Fórmula molecular |
C11H12BrNO |
|---|---|
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
1-(5-bromo-1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3 |
Clave InChI |
KGYQXVCKOAUSHD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CNC2=C1C=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)

![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)





